molecular formula C18H26BNO3 B1456733 N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 933987-10-1

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1456733
CAS No.: 933987-10-1
M. Wt: 315.2 g/mol
InChI Key: ZEYNCUYCJKNKER-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C18H26BNO3. This compound is known for its unique structure, which includes a cyclopentyl group, a benzamide moiety, and a dioxaborolane ring. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Boronic acid esters, such as this compound, are generally used in organic synthesis .

Mode of Action

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid ester. These compounds are known for their unique reactivity and low toxicity, making them valuable in various chemical reactions . They are often used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for many synthetic procedures .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound might participate, involves the coupling of an organoboron compound (like our compound) with a halide using a palladium catalyst . The reaction leads to the formation of a new carbon-carbon bond, which can significantly affect the downstream biochemical pathways, depending on the specific context of the reaction .

Pharmacokinetics

The compound’s molecular weight is 31521 , which might influence its pharmacokinetic properties. Generally, compounds with a molecular weight below 500 have better absorption and bioavailability .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the halide used in the reaction .

Action Environment

The efficacy and stability of this compound, like many other chemical compounds, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also usually performed in an inert atmosphere .

Biochemical Analysis

Biochemical Properties

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with enzymes such as dipeptidyl peptidase IV (DPP-IV), where it acts as an inhibitor . The interaction between this compound and DPP-IV involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can have downstream effects on various biochemical pathways, including those involved in glucose metabolism and insulin regulation.

Cellular Effects

This compound has been shown to influence cell function in several ways. It affects cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways . For example, the inhibition of DPP-IV by this compound can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glucose uptake in cells. Additionally, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins. This can result in changes in cellular metabolism, including increased glucose uptake and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes . The compound binds to the active site of DPP-IV, forming a stable complex that prevents the enzyme from interacting with its substrate. This inhibition is achieved through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in glucose metabolism and insulin signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to light or air can lead to degradation, which may reduce its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of DPP-IV activity and sustained changes in gene expression related to glucose metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound effectively inhibits DPP-IV activity, leading to improved glucose tolerance and insulin sensitivity. At higher doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism . The compound interacts with enzymes such as DPP-IV, which plays a key role in the regulation of incretin hormones. By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, which enhance insulin secretion and improve glucose uptake in cells. Additionally, the compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and gluconeogenesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, the compound can accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in glucose metabolism and insulin signaling.

Preparation Methods

The synthesis of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves several steps. One common method includes the reaction of 4-bromo-N-cyclopentylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronate ester .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)14-11-9-13(10-12-14)16(21)20-15-7-5-6-8-15/h9-12,15H,5-8H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYNCUYCJKNKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725457
Record name N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933987-10-1
Record name N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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